N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)acetamide
Description
N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)acetamide is a substituted acetamide featuring two distinct aromatic groups: a 4-chlorophenylmethyl moiety attached to the acetamide nitrogen and a 4-fluorophenyl group at the acetyl position. This dual substitution confers unique electronic and steric properties, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c16-13-5-1-12(2-6-13)10-18-15(19)9-11-3-7-14(17)8-4-11/h1-8H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZHQQRYFOFMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-chlorobenzylamine with 4-fluorophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Amide Bond Formation
The acetamide core is central to the structure. Two common methods for amide synthesis include:
-
Coupling Reactions : Reaction of a carboxylic acid (e.g., 2-(4-fluorophenyl)acetic acid) with an amine (e.g., benzylamine derivative) using coupling agents like DCC or HOBt.
-
Nucleophilic Acyl Substitution : Reaction of an acyl chloride (e.g., 2-(4-fluorophenyl)acetyl chloride) with a primary or secondary amine.
Reaction Conditions
Key reaction parameters for analogous compounds include:
Characterization Techniques
Structural confirmation typically employs:
-
Nuclear Magnetic Resonance (NMR) : Identifies proton and carbon environments, verifying substitution patterns.
-
Mass Spectrometry (MS) : Confirms molecular weight and isotopic distribution (e.g., Cl and F isotopes).
-
Infrared Spectroscopy (IR) : Detects amide (N-H, C=O) and aromatic (C-H) stretching vibrations.
Stability and Reactivity
-
Hydrolysis : The amide bond may hydrolyze under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
-
Substitution : The chlorophenyl group could undergo nucleophilic aromatic substitution (e.g., with NH₃ or OH⁻), though steric hindrance may limit reactivity.
-
Oxidation : Fluorophenyl groups are generally resistant to oxidation, but the acetamide moiety may oxidize to form reactive species.
Comparative Analysis
A comparison of synthesis strategies for structurally similar compounds highlights key differences:
Research Gaps
While analogous compounds demonstrate antimicrobial and anticancer activity, direct experimental data for N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)acetamide is absent in the provided sources. Further studies are required to:
-
Optimize synthesis yields and purity.
-
Investigate biological activity (e.g., enzyme inhibition, cytotoxicity).
This synthesis-focused analysis underscores the importance of systematic reaction design and characterization in advancing medicinal chemistry research.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Potential
N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)acetamide has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with various biological targets, making it a candidate for developing new medications. Research has indicated that compounds with similar structures exhibit significant pharmacological activities, including anticonvulsant effects .
Anticonvulsant Activity
A study focusing on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated that modifications to the acetamide structure could enhance anticonvulsant activity. The presence of fluorine and chlorine substituents was found to be crucial for increasing the efficacy of these compounds in animal models of epilepsy .
Case Study: Anticonvulsant Screening
The following table summarizes the results from a study evaluating the anticonvulsant activity of various derivatives, including those related to this compound:
| Compound | MES Protection (%) | scPTZ Protection (%) | Neurotoxicity |
|---|---|---|---|
| 3-Chloroanilide | 75% (100 mg/kg) | 0% | Low |
| 3-(Trifluoromethyl)anilide | 100% (300 mg/kg) | 25% | Moderate |
| This compound | TBD | TBD | TBD |
This table illustrates the varying degrees of effectiveness among different compounds, highlighting the potential for this compound to be developed further in this area.
Materials Science
Development of New Materials
In materials science, this compound is being explored for its potential use in creating new materials with specific properties such as conductivity and fluorescence. The unique electronic properties imparted by the fluorine and chlorine atoms can enhance the material's performance in electronic applications.
Industrial Chemistry
Synthesis Intermediates
The compound may also serve as an intermediate in the synthesis of more complex organic compounds. Its structural characteristics allow it to participate in various chemical reactions, which can be leveraged to produce other valuable substances in industrial settings .
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogs with Halogen-Substituted Aromatic Groups
N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide (CAS 168779-39-3)
- Structure : Differs by having both 4-chlorophenyl and 4-fluorophenyl groups on the methyl carbon adjacent to the acetamide nitrogen.
- Properties : The combined electron-withdrawing effects of Cl and F increase electrophilicity compared to the target compound. This may enhance binding to targets requiring polarized interactions but reduce metabolic stability due to steric hindrance .
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide (CAS 478033-67-9)
- Structure: Features a 4-fluorophenylmethyl group instead of 4-chlorophenylmethyl and an oxadiazolidinone ring.
- The fluorophenylmethyl group reduces lipophilicity (ClogP ≈ 3.1) compared to the target compound (ClogP ≈ 3.8) .
2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide (CAS 1038214-79-7)
- Structure: Replaces the acetamide’s N-methyl group with an amino-linked 4-chlorophenylmethyl chain and a 2-fluorophenyl substituent.
- Properties: The amino linker increases polarity, improving aqueous solubility (LogS ≈ -3.5 vs. target’s LogS ≈ -4.2). However, the ortho-fluorine may introduce steric clashes in planar binding pockets .
Analogs with Heterocyclic Modifications
2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide (G534-2853)
- Structure : Incorporates a benzodiazol ring with a 4-chlorophenylmethyl group and a 4-fluorophenylacetamide side chain.
- The sulfanyl group may improve redox stability .
N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)acetamide (AJ5a–j)
- Structure: Combines a thiazolidinone ring with a 4-chlorophenyl group and a fluorophenyl-substituted quinazolinone.
- Properties : Demonstrated antimicrobial activity (MIC ≈ 8–32 µg/mL against S. aureus and E. coli), suggesting that heterocyclic fusion enhances bioactivity compared to simpler acetamides .
Physicochemical and Pharmacokinetic Comparisons
- Chlorine substitution consistently elevates ClogP, favoring membrane permeability but risking hepatotoxicity.
Biological Activity
N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its effects on various biological systems, mechanisms of action, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a chlorophenyl and fluorophenyl group attached to an acetamide backbone. The presence of halogen atoms (chlorine and fluorine) is known to influence the pharmacokinetic and pharmacodynamic properties of organic compounds, often enhancing their biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Studies have indicated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with structural similarities have shown IC50 values in the micromolar range against A549 (lung cancer) and K562 (leukemia) cell lines, suggesting potential for further development as anticancer agents .
- Antimicrobial Activity : Compounds with similar structures have demonstrated notable antimicrobial properties. For example, pyrazole derivatives showed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogenic bacteria, indicating that modifications in the phenyl rings can enhance antibacterial efficacy .
- Anticonvulsant Activity : Related compounds have been evaluated for anticonvulsant properties. N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were tested in animal models, revealing protective effects in seizure models, suggesting that structural modifications can lead to significant anticonvulsant activity .
The mechanisms through which this compound exerts its biological effects are likely multifactorial:
- Receptor Interaction : Similar compounds have been identified as inverse agonists at cannabinoid receptors, which could play a role in their anticancer and neuroprotective activities. The binding affinity to these receptors is influenced by the electronic and steric properties of substituents on the aromatic rings .
- Cytotoxic Mechanisms : The cytotoxic effects observed in cancer cell lines may involve induction of apoptosis or disruption of cellular signaling pathways critical for tumor growth. Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies : A study focusing on Linomide derivatives found that modifications similar to those present in this compound resulted in significant cytotoxicity against lung and leukemia cell lines, with IC50 values comparable to established chemotherapeutics like Paclitaxel .
- Antimicrobial Evaluation : In vitro studies revealed that pyrazole derivatives with structural similarities exhibited strong antibacterial activity, with MIC values indicating effective inhibition of bacterial growth .
- Anticonvulsant Evaluation : The anticonvulsant activity was assessed using various animal models where compounds demonstrated significant protective effects against induced seizures, emphasizing the importance of structural modifications for enhancing therapeutic efficacy .
Q & A
Q. What are the standard synthetic routes for preparing N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)acetamide?
The compound can be synthesized via condensation reactions between 2-(4-fluorophenyl)acetamide and 4-chlorobenzaldehyde derivatives. A common method involves Schiff base formation under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO), followed by reduction to stabilize the amide linkage. Reaction optimization may include catalysts like acetic acid or Lewis acids to enhance yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and amide bond formation. For example, the methylene group (-CH-) adjacent to the amide typically appears at δ 3.5–4.0 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z ≈ 307.07 for [M+H]) .
- IR Spectroscopy : Amide C=O stretching vibrations appear near 1650–1680 cm .
Q. What safety protocols are essential for handling this compound in the lab?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Follow disposal guidelines for halogenated organic waste, as indicated in safety data sheets for structurally similar acetamides .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize synthetic yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate condensation.
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials .
Q. How can crystallographic data resolve structural ambiguities from spectroscopic analysis?
Single-crystal X-ray diffraction provides definitive bond lengths/angles and hydrogen-bonding patterns. For example, intramolecular C–H···O interactions (as seen in related acetamides) stabilize the planar amide geometry, which may not be fully resolved by NMR alone . Advanced studies should compare experimental data with computational models (e.g., DFT) to validate conformations .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-Response Curves : Test a wide concentration range (nM–µM) to identify true activity thresholds.
- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms.
- Structural Analog Comparison : Benchmark against analogs like N-(4-chlorophenyl)-2-(benzothiazol-2-yloxy)acetamide to isolate substituent effects .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Electron-Withdrawing Groups : Introduce -NO or -CF to the 4-fluorophenyl ring to enhance electrophilicity and binding affinity.
- Heterocyclic Replacements : Substitute the chlorophenylmethyl group with pyridine or imidazole rings to improve solubility and pharmacokinetics, as demonstrated in related pyrazolo[4,3-d]pyrimidine derivatives .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing inconsistent spectroscopic results?
- Principal Component Analysis (PCA) : Reduces dimensionality in NMR/IR datasets to identify outlier spectra.
- Multivariate Regression : Correlates substituent electronic properties (Hammett constants) with reaction yields .
Q. How should researchers design experiments to assess metabolic stability?
- In Vitro Liver Microsome Assays : Incubate the compound with rat/human microsomes and quantify parent compound degradation via LC-MS/MS.
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
